
5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method involves the condensation of 5-methoxy-2-hydroxybenzaldehyde with 6-methyl-4-chromanone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzoic acid.
Reduction: 5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer and anti-inflammatory properties.
Material Science: Due to its unique structural properties, the compound is explored for use in organic electronics and photonics.
Biological Studies: The compound is used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). Additionally, it can modulate inflammatory pathways by interacting with cytokines and other signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: Known for its anticoagulant properties.
4-Methyl-2-oxo-2H-1-benzopyran-7-yl acetate: Studied for its antimicrobial activity.
5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and aldehyde groups allow for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
820209-61-8 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
5-methoxy-2-(6-methyl-2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C18H14O4/c1-11-3-6-17-16(7-11)15(9-18(20)22-17)14-5-4-13(21-2)8-12(14)10-19/h3-10H,1-2H3 |
Clé InChI |
KEGYLZCPOQFFBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C=C(C=C3)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


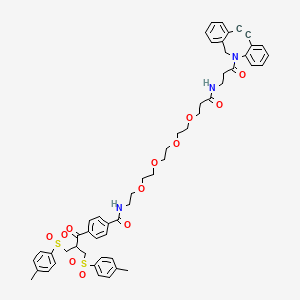

![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)
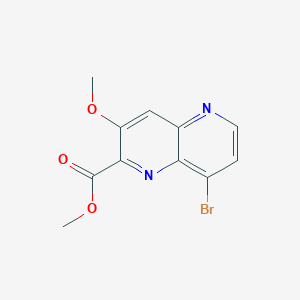


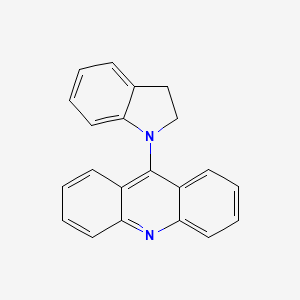
![Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate](/img/structure/B11834090.png)

![2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B11834104.png)
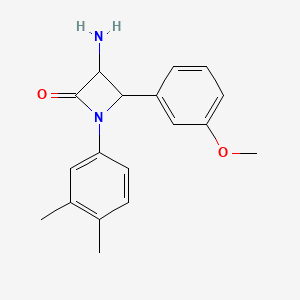
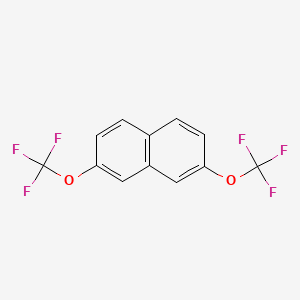

![(Z)-3'-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11834118.png)
